molecular formula C14H21NO B183823 4-(2-Cyclohexylethoxy)aniline CAS No. 76253-34-4

4-(2-Cyclohexylethoxy)aniline

Cat. No.: B183823
CAS No.: 76253-34-4
M. Wt: 219.32 g/mol
InChI Key: KZIPKNLJWRDAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyclohexylethoxy)aniline is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied for their potential as radiosensitizers . Nine derivatives of this compound were designed and evaluated for their biological effects .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

This compound and its derivatives have been studied for their potential as radiosensitizers . The compound 2g derivative effectively inhibits mRNA and protein expression of Nrf2 and HO-1 .


Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored at 4° C . It has a predicted melting point of 98.23° C, a predicted boiling point of 358.85° C at 760 mmHg, a predicted density of 1.02 g/cm3, and a predicted refractive index of n 20D 1.54 .

Scientific Research Applications

Novel Dendrimer Synthesis

4-(n-Octyloxy)aniline, a compound related to 4-(2-Cyclohexylethoxy)aniline, has been used in the synthesis and structural study of new dendritic melamines. These compounds demonstrate self-organizing properties in solution and the ability to form spherical nano-aggregates (Morar et al., 2018).

Polymer Synthesis and Applications

The electrochemical synthesis of polymers based on aniline derivatives, like 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, has been explored. Such polymers, especially when combined with graphene, have been used in dye-sensitized solar cells, showing improved energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Sensor Development

Poly(aniline) and its derivatives have been extensively researched for sensor applications. They have been used as pH electrodes and in creating sensors that respond to changes in electron density or physical distortions (Shoji & Freund, 2001).

Electrochromic Materials

Aniline derivatives have been employed in synthesizing electrochromic materials. These materials exhibit high optical contrasts and fast switching speeds, making them suitable for applications in the near-infrared region (Li et al., 2017).

Wastewater Treatment

Aniline and its derivatives have been used in novel electrochemical methods for wastewater treatment. This includes the degradation of aniline in acidic solutions, where it undergoes oxidation and coagulation processes (Brillas et al., 1997).

Organic Semiconductor Research

Poly(aniline) and similar polymers derived from aniline compounds have been studied for their potential in organic semiconductor applications. They offer unique properties, such as environmental stability and processability, making them candidates for use in electronics like polymer light-emitting diodes and field-effect transistors (Pron & Rannou, 2002).

Mechanism of Action

Target of Action

The primary target of 4-(2-Cyclohexylethoxy)aniline is the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of over 200 genes of antioxidant and phase II drug-metabolizing enzymes . It plays a crucial role in maintaining cellular redox homeostasis and is highly expressed in non-small cell lung cancer (NSCLC) and its derived cell lines .

Mode of Action

This compound interacts with Nrf2, inhibiting its activity . This interaction results in the downregulation of Nrf2 and its target genes, which are typically upregulated in response to oxidative stress . The compound’s mode of action is primarily through the inhibition of Nrf2 activity .

Biochemical Pathways

The inhibition of Nrf2 by this compound affects the cellular redox conditions . This leads to a decrease in the expression of antioxidant and phase II drug-metabolizing enzymes, disrupting the cellular defense mechanisms against oxidative stress . The compound’s action on Nrf2 also affects the transcriptional activation of genes in the beta-globin cluster .

Pharmacokinetics

The compound is a solid at room temperature and has a predicted melting point of 9823°C and a boiling point of 35885°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of Nrf2 by this compound leads to a decrease in the expression of antioxidant and phase II drug-metabolizing enzymes . This results in an enhancement of radiosensitivity in several lung cancer cells, both in vitro and in vivo . Among the derivatives of this compound, compound 2g derivative exhibited the highest enhancement of radiosensitizing effect via inhibition of Nrf2 activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is a solid at room temperature and has a specific melting point . Additionally, the compound’s efficacy and action may be influenced by the cellular environment, particularly the levels of oxidative stress and the expression of Nrf2 .

Safety and Hazards

4-(2-Cyclohexylethoxy)aniline is intended for research use only . It should be handled with care to avoid any potential hazards .

Future Directions

The future directions of research on 4-(2-Cyclohexylethoxy)aniline involve its potential use as a radiosensitizer . Further studies are needed to evaluate the effectiveness of this compound and its derivatives in enhancing the radiosensitivity of cancer cells .

Biochemical Analysis

Biochemical Properties

4-(2-Cyclohexylethoxy)aniline has been found to interact with various biomolecules, including enzymes and proteins. In particular, it has been shown to influence the activity of the nuclear factor-erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of over 200 genes of antioxidant and phase II drug-metabolizing enzymes .

Cellular Effects

The effects of this compound on cells have been studied primarily in the context of lung cancer cells. It has been found to increase the radiosensitivity of these cells, both in vitro and in vivo . This compound influences cell function by inhibiting the mRNA and protein expression of Nrf2 and heme oxygenase-1 (HO-1), thereby enhancing ionizing radiation (IR)-induced cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It effectively inhibits the activity of Nrf2, thereby reducing the expression of cytoprotective genes and enhancing the radiosensitizing effect .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed to enhance IR-induced cell death in lung cancer cells, suggesting potential long-term effects on cellular function .

Metabolic Pathways

This compound likely interacts with enzymes involved in the Nrf2 pathway, given its observed effects on Nrf2 activity . Specific metabolic pathways and cofactors have not been extensively studied.

Subcellular Localization

Given its observed effects on Nrf2 activity, it may be localized to the nucleus where Nrf2 operates .

Properties

IUPAC Name

4-(2-cyclohexylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIPKNLJWRDAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580048
Record name 4-(2-Cyclohexylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76253-34-4
Record name 4-(2-Cyclohexylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Cyclohexylethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(2-Cyclohexylethoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(2-Cyclohexylethoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(2-Cyclohexylethoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(2-Cyclohexylethoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(2-Cyclohexylethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.